molecular formula C34H38ClN7O2 B2955322 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)propanamide CAS No. 902960-37-6

3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)propanamide

Cat. No. B2955322
CAS RN: 902960-37-6
M. Wt: 612.18
InChI Key:
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Description

3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)propanamide is a useful research compound. Its molecular formula is C34H38ClN7O2 and its molecular weight is 612.18. The purity is usually 95%.
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Scientific Research Applications

The compound “3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)propanamide” has a complex structure that suggests it could have multiple applications in scientific research. Below is a comprehensive analysis of potential applications, each discussed in a separate section:

Pharmaceutical Reference Standards

This compound may serve as a reference standard in pharmaceutical testing, particularly for the quality control of drug substances and impurities. Reference standards are crucial for ensuring the identity, purity, strength, and quality of pharmaceutical products .

Antidepressant Research

Given the structural similarity to known antidepressants, this compound could be investigated for its potential use in treating depression. It could act on the central nervous system by interacting with neurotransmitter receptors .

Cancer Therapeutics

Compounds with triazoloquinazolinone structures have been studied for their DNA intercalation activities, which could make them candidates for anticancer agents. They may inhibit the proliferation of cancer cells by interfering with DNA replication .

Molecular Docking Studies

The compound’s structure allows for molecular docking studies to predict how it interacts with various biological targets. This is essential for drug design and understanding the mechanism of action at the molecular level .

Transition-Metal-Free Synthesis

The compound could be used in developing new synthetic routes for quinazolinones, which are valuable in medicinal chemistry. An efficient, transition-metal-free synthesis would be advantageous for greener chemistry practices .

Neuropharmacology

Due to the presence of a piperazine ring, which is often found in psychoactive drugs, this compound could be explored for its effects on the nervous system, potentially leading to new treatments for neurological disorders .

Bioisosterism Studies

Bioisosterism involves the substitution of atoms within a molecule to alter its properties while retaining biological activity. This compound could be a starting point for bioisosterism-guided drug development .

Environmental Toxicology

The compound’s impact on the environment and potential toxicity could be studied. Understanding its environmental fate and effects is important for assessing the risks associated with its use and disposal .

properties

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38ClN7O2/c1-24-8-9-25(2)30(22-24)40-20-18-39(19-21-40)17-5-16-36-32(43)15-14-31-37-38-34-41(23-26-10-12-27(35)13-11-26)33(44)28-6-3-4-7-29(28)42(31)34/h3-4,6-13,22H,5,14-21,23H2,1-2H3,(H,36,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTTUPVSSLKOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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